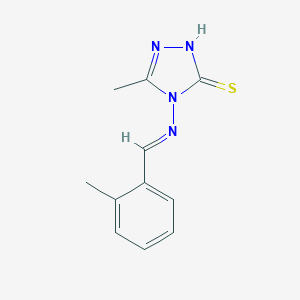
4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine, also known as DCB-DM, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonyl-containing compounds and has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.
作用機序
The mechanism of action of 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine involves the formation of a covalent bond between the sulfonyl group of 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine and the nucleophilic amino acid residues of the protein. This can result in the modification of the protein's structure and function. The modification can be reversible or irreversible, depending on the reaction conditions and the nature of the amino acid residue.
Biochemical and Physiological Effects:
4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine has been shown to have various biochemical and physiological effects, depending on the protein or peptide being modified. For example, 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine can inhibit the activity of enzymes, such as proteases and kinases, by modifying their active sites. It can also affect the binding affinity of proteins to their ligands by modifying their binding sites. In addition, 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine can induce conformational changes in proteins, which can affect their stability and aggregation behavior.
実験室実験の利点と制限
4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine has several advantages as a reagent for protein modification. It is highly reactive and can form stable covalent bonds with proteins under mild reaction conditions. It is also selective and can target specific amino acid residues in proteins. However, 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine has some limitations as well. It can modify multiple amino acid residues in a protein, which can complicate the interpretation of experimental results. In addition, the modification can be irreversible, which can limit the use of 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine in certain applications.
将来の方向性
There are several future directions for the use of 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine in scientific research. One direction is the development of new methods for the site-specific modification of proteins using 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine. Another direction is the application of 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine in the study of protein conformational changes and aggregation behavior. In addition, 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine can be used in the development of new protein-based materials and biosensors. Finally, the use of 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine in the study of protein-protein interactions and signaling pathways can provide new insights into cellular processes.
合成法
The synthesis of 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with morpholine in the presence of a base, such as triethylamine. The reaction yields 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine as a white solid with a melting point of 144-146 °C. The purity of 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine has been extensively used in scientific research as a reagent for the modification of proteins and peptides. It can react with amino acids, such as cysteine and lysine, to form covalent bonds, which can be used for site-specific labeling and cross-linking of proteins. 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine has also been used as a ligand for the purification of proteins and as a fluorescence quencher for the study of protein-protein interactions.
特性
製品名 |
4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine |
|---|---|
分子式 |
C12H15Cl2NO4S |
分子量 |
340.2 g/mol |
IUPAC名 |
4-(2,5-dichloro-4-ethoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C12H15Cl2NO4S/c1-2-19-11-7-10(14)12(8-9(11)13)20(16,17)15-3-5-18-6-4-15/h7-8H,2-6H2,1H3 |
InChIキー |
FNVOTAYPBHPRNI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCOCC2)Cl |
正規SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCOCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)

![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)

![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)

![3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254667.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254668.png)
![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)